molecular formula C25H24N2O2 B12828021 NA,Na-dibenzyl-L-tryptophan

NA,Na-dibenzyl-L-tryptophan

Cat. No.: B12828021
M. Wt: 384.5 g/mol
InChI Key: KWVIYTNTSHGWBK-DEOSSOPVSA-N
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Description

NA,Na-dibenzyl-L-tryptophan is a derivative of the essential amino acid tryptophan. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the tryptophan molecule. Tryptophan itself is known for its role in protein synthesis and as a precursor to important biomolecules such as serotonin and melatonin. The dibenzyl modification enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions: NA,Na-dibenzyl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of indole-based alkaloid derivatives.

    Reduction: Removal of benzyl groups to yield L-tryptophan.

    Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Scientific Research Applications

NA,Na-dibenzyl-L-tryptophan has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: NA,Na-dibenzyl-L-tryptophan is unique due to its dual benzyl groups, which enhance its chemical stability and reactivity. This makes it particularly useful in synthetic chemistry and as a model compound for studying tryptophan derivatives.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

(2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m0/s1

InChI Key

KWVIYTNTSHGWBK-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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